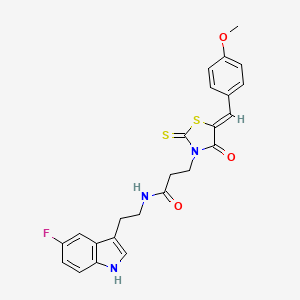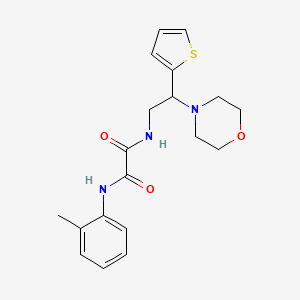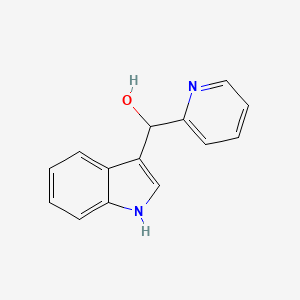
(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thioxothiazolidinone derivatives involves reactions between different chemical entities, including thiophene carboxylate and mercaptoacetic acid, under specific conditions such as the presence of zinc chloride in dioxane, leading to compounds with potential antimicrobial activity (Spoorthy et al., 2021). Another method involves the fusion of 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives using microwave-assisted synthesis, indicating the versatility and efficiency of modern synthetic approaches (Zidar et al., 2009).
Molecular Structure Analysis
The molecular structure of thioxothiazolidinone derivatives, closely related to the target compound, showcases hydrogen-bonded dimers and aromatic π-π stacking interactions, as well as dipolar carbonyl-carbonyl interactions, highlighting the complex intermolecular interactions these compounds can engage in (Delgado et al., 2006).
Chemical Reactions and Properties
These compounds participate in novel addition reactions, as shown by the synthesis of benzothiazin derivatives from methoxycarbonylmethylidene-thioxothiazolidones, demonstrating their reactive versatility and potential as functional materials (Nagase, 1974).
Physical Properties Analysis
The physical properties of thioxothiazolidinone derivatives, such as crystallinity and molecular conformation, are crucial for understanding their behavior in different environments. These aspects are explored through X-ray crystallography and spectroscopic methods, offering insights into their structural integrity and stability under various conditions (Delgado et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thioxothiazolidinone derivatives are influenced by their molecular structure. Studies reveal their potential antimicrobial activity, which is attributed to specific structural features, indicating their utility in designing new antimicrobial agents (Spoorthy et al., 2021).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, including compounds structurally related to "(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide", have shown potential as antibacterial and antifungal agents. These compounds were synthesized efficiently and screened for their antimicrobial activities, revealing significant effects comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Antimicrobial Activities
Studies on the antimicrobial activity of rhodanine-3-acetic acid derivatives, which share a common functional group with the mentioned compound, demonstrated effectiveness against a panel of bacteria, mycobacteria, and fungi. The antimicrobial activities were particularly notable against mycobacteria, suggesting potential applications in treating mycobacterial infections (Krátký et al., 2017).
Anticancer Activities
Research on novel 4-thiazolidinone derivatives, which include the core structure of the mentioned compound, has focused on their anticancer activities. Some of these derivatives have shown promising results in antitumor screenings, particularly against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The investigation highlighted compounds with significant growth inhibition, suggesting potential for further optimization as antitumor agents (Havrylyuk et al., 2010).
特性
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2/c1-31-18-5-2-15(3-6-18)12-21-23(30)28(24(32)33-21)11-9-22(29)26-10-8-16-14-27-20-7-4-17(25)13-19(16)20/h2-7,12-14,27H,8-11H2,1H3,(H,26,29)/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKESBKTLZTKL-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(5-fluoro-1H-indol-3-yl)ethyl)-3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)


![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)
![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)



![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)
